2-Bromo-4-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

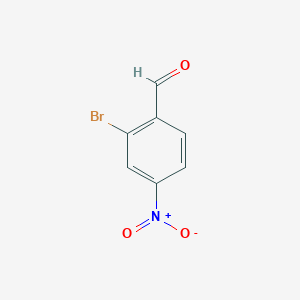

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDLLBUNDADXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508023 | |

| Record name | 2-Bromo-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5274-71-5 | |

| Record name | 2-Bromo-4-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-nitrobenzaldehyde for Researchers and Drug Development Professionals

An authoritative overview of the physical, chemical, and reactive properties of 2-Bromo-4-nitrobenzaldehyde, a key intermediate in synthetic chemistry and drug discovery.

This technical guide provides a comprehensive analysis of this compound (CAS No. 5274-71-5), a versatile aromatic aldehyde of significant interest to researchers, medicinal chemists, and professionals in the field of drug development. This document details its core physicochemical properties, spectral characteristics, synthesis, and reactivity, with a focus on its application as a building block in the synthesis of complex organic molecules.

Core Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as a pale yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below, providing a ready reference for experimental design and safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrNO₃ | [1][2] |

| Molecular Weight | 230.02 g/mol | [2] |

| CAS Number | 5274-71-5 | [2] |

| Appearance | Solid | |

| Melting Point | 81-82 °C | [3] |

| Boiling Point | 334.3 ± 27.0 °C (Predicted) | [3] |

| Density | 1.781 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 156.0 ± 23.7 °C | [4] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1][3] |

Spectral Data Summary

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.41 (s, 1H), 8.51 (d, J = 2.0 Hz, 1H), 8.25 (dd, J = 8.4, 2.1 Hz, 1H), 8.06 (d, J = 8.6 Hz, 1H) | [3][5] |

| ¹³C NMR | Expected peaks for aldehyde carbonyl (~190 ppm), aromatic carbons (120-150 ppm), with shifts influenced by the bromo and nitro substituents. | |

| Infrared (IR) | Expected characteristic peaks for C=O stretch of the aldehyde (~1700 cm⁻¹), C-NO₂ stretches (~1530 and 1350 cm⁻¹), and C-Br stretch. | |

| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) and M+2 isotope pattern characteristic of a monobrominated compound. | [2] |

Synthesis and Reactivity

This compound is a valuable synthetic intermediate due to its three distinct functional groups: the aldehyde, the bromine atom, and the nitro group. This trifunctionality allows for a wide range of chemical transformations.

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 2-bromo-1-methyl-4-nitrobenzene.[5]

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Organic Synthesis

The reactivity of this compound makes it a valuable precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[6]

-

Suzuki Coupling: The bromo substituent readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This is a powerful method for the synthesis of biaryl compounds.[6]

-

Synthesis of Heterocycles: It serves as a key starting material for the synthesis of various heterocyclic compounds, including quinoline derivatives, which are known to possess a wide range of biological activities.[6]

-

Aldehyde Chemistry: The aldehyde group can undergo a variety of reactions, including reductive amination, Wittig reactions, and condensations, to introduce further molecular diversity.

Experimental Protocols

Synthesis of this compound from 2-Bromo-1-methyl-4-nitrobenzene[6]

Materials:

-

2-Bromo-1-methyl-4-nitrobenzene

-

Peracetic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Chromium (VI) oxide

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous potassium carbonate solution

-

Brine

-

Magnesium sulfate

-

Silica gel

Procedure:

-

Oxidation: In a flask equipped with a stirrer and cooled in an ice-water bath, dissolve 2-bromo-1-methyl-4-nitrobenzene (1.0 eq) in a mixture of peracetic acid and acetic anhydride. Slowly add concentrated sulfuric acid. Maintain the temperature between 5-10°C and add chromium (VI) oxide in portions. Stir the reaction mixture in the ice bath for 1.5 hours.

-

Work-up and Isolation of Intermediate: Pour the reaction mixture into ice water. Collect the precipitate by filtration and wash with cold water. Suspend the solid in a cold 2% aqueous sodium carbonate solution, stir, filter, and wash with cold water to obtain the crude diacetate intermediate.

-

Hydrolysis: To the crude intermediate, add ethanol, water, and concentrated sulfuric acid. Heat the mixture to reflux for 1 hour.

-

Extraction and Purification: After cooling, transfer the mixture to a separatory funnel containing a saturated aqueous potassium carbonate solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (5-15% ethyl acetate in hexanes) to yield this compound as a colorless fluffy solid.

Representative Suzuki Coupling Reaction

The following is a general protocol for a Suzuki coupling reaction using this compound as a substrate.

Caption: Generalized workflow for a Suzuki coupling reaction.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[7][8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[7][8]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[7]

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, its structural motifs are present in many biologically active molecules. As a versatile chemical intermediate, it is used in the synthesis of a variety of compounds that are investigated for therapeutic potential.[6][9] Its utility in constructing biaryl and heterocyclic scaffolds makes it a valuable tool for medicinal chemists exploring new chemical entities for various disease targets.[6][10] The presence of the nitro group also opens up possibilities for its reduction to an amino group, providing another point for diversification in the synthesis of compound libraries for drug screening.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C7H4BrNO3 | CID 12721027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5274-71-5 [chemicalbook.com]

- 4. This compound | CAS#:5274-71-5 | Chemsrc [chemsrc.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Buy this compound | 5274-71-5 [smolecule.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. nbinno.com [nbinno.com]

- 10. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

An In-depth Technical Guide to 2-Bromo-4-nitrobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-nitrobenzaldehyde, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its utility as a precursor for bioactive molecules, particularly in the development of kinase inhibitors. Special emphasis is placed on its role in the synthesis of compounds targeting the PI3K/AKT/mTOR signaling pathway and its potential as a cytochrome P450 (CYP) enzyme inhibitor. Detailed experimental workflows and data are presented to support researchers in their laboratory work.

Core Properties of this compound

This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic chemistry. Its chemical reactivity is dictated by the presence of an aldehyde group, a bromine atom, and a nitro group on the benzene ring.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 5274-71-5

-

Molecular Formula: C₇H₄BrNO₃

-

Molecular Weight: 230.02 g/mol

-

SMILES: O=Cc1ccc(cc1Br)--INVALID-LINK--[O-]

-

InChI Key: XKDLLBUNDADXAA-UHFFFAOYSA-N

The chemical structure of this compound is characterized by a benzene ring substituted with a bromine atom at position 2, a nitro group at position 4, and an aldehyde group at position 1.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Physical State | Pale yellow solid | [1] |

| Melting Point | 81-82 °C | [1] |

| Boiling Point | 334.3 ± 27.0 °C (Predicted) | [2] |

| Density | 1.781 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents such as ethanol and ethyl acetate. | [3] |

| Storage Temperature | 2-8°C under an inert atmosphere. | [4] |

Spectroscopic Data

The structural characterization of this compound is typically confirmed by spectroscopic methods.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 10.41 (s, 1H, CHO), 8.51 (d, J=2.0 Hz, 1H, Ar-H), 8.25 (dd, J=8.4, 2.1 Hz, 1H, Ar-H), 8.06 (d, J=8.6 Hz, 1H, Ar-H) | [3] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 2-bromo-4-nitrotoluene. The following protocol is adapted from established literature procedures.[3]

Experimental Protocol: Oxidation of 2-Bromo-4-nitrotoluene

Materials:

-

2-Bromo-1-methyl-4-nitrobenzene

-

Peracetic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Chromium (VI) oxide

-

Ethanol

-

Water

-

Saturated aqueous K₂CO₃ solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

Dissolve 2-Bromo-1-methyl-4-nitrobenzene (1.0 eq) in a mixture of peracetic acid and acetic anhydride.

-

Cool the reaction mixture in an ice water bath and slowly add concentrated sulfuric acid.

-

Add chromium (VI) oxide in portions, maintaining the reaction temperature between 5-10 °C.

-

After the addition is complete, stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into ice water and collect the precipitated solid by filtration.

-

Wash the solid with cold water until the filtrate is nearly colorless.

-

Suspend the crude solid in a cold 2% aqueous Na₂CO₃ solution, stir thoroughly, and filter to obtain the diacetate intermediate.

-

Heat the crude diacetate intermediate at reflux for 1 hour in a mixture of ethanol, water, and concentrated sulfuric acid.

-

Cool the mixture to room temperature and neutralize with a saturated aqueous K₂CO₃ solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless fluffy solid.

Applications in Drug Discovery and Development

This compound is a valuable starting material for the synthesis of various heterocyclic compounds with a wide range of biological activities, making it a key intermediate in drug discovery.

Synthesis of Kinase Inhibitors Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[5][] this compound and its analogs are utilized in the synthesis of potent and selective inhibitors of this pathway.

The following diagram illustrates a logical workflow for the synthesis of a hypothetical kinase inhibitor starting from a bromo-aldehyde precursor, a strategy applicable to this compound.

Caption: A logical workflow for the synthesis of a kinase inhibitor.

The diagram below illustrates the PI3K/AKT/mTOR signaling pathway, a key target in cancer therapy.

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Role as a Cytochrome P450 Inhibitor

This compound has been shown to interact with and potentially inhibit cytochrome P450 (CYP) enzymes, particularly CYP1A2.[5] CYP enzymes are crucial for the metabolism of a vast number of drugs, and their inhibition can lead to significant drug-drug interactions.

The following diagram outlines a general experimental workflow for assessing the inhibitory potential of a compound, such as a derivative of this compound, on CYP enzyme activity.

Caption: A general workflow for a cytochrome P450 inhibition assay.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before using this compound.

Conclusion

This compound is a highly versatile and valuable intermediate for the synthesis of complex organic molecules. Its utility in the construction of quinoline derivatives and other heterocyclic systems makes it a compound of significant interest for researchers in medicinal chemistry and drug development.[5] The potential for its derivatives to act as kinase inhibitors, particularly within the PI3K/AKT/mTOR pathway, highlights its importance in the search for new anticancer therapeutics. Furthermore, its interaction with metabolic enzymes like CYP1A2 warrants consideration during the drug development process. The detailed protocols and workflows provided in this guide are intended to facilitate the effective use of this compound in a research setting.

References

- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Small-Molecule Scaffolds for P450 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 2-Bromo-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthesis of 2-Bromo-4-nitrobenzaldehyde (C₇H₄BrNO₃), a key intermediate in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[1] This document details a prominent synthetic pathway, providing comprehensive experimental protocols and quantitative data to support research and development efforts.

Introduction and Discovery

This compound is an aromatic aldehyde characterized by a bromine atom at the 2-position and a nitro group at the 4-position of the benzene ring.[1] This substitution pattern, featuring two electron-withdrawing groups, makes the compound a versatile reagent in organic synthesis, particularly in the construction of biaryl compounds and quinoline derivatives.[1] While the specific historical moment of its discovery is not prominently documented in readily available literature, its use as a synthetic intermediate is well-established. The primary and most detailed method for its preparation involves the oxidation of 2-bromo-4-nitrotoluene.

Synthetic Pathways

Several synthetic routes to this compound have been reported. The most common methods include:

-

Oxidation of 2-Bromo-4-nitrotoluene: This is a widely cited method involving the use of a strong oxidizing agent, such as chromium(VI) oxide, in a mixture of acetic anhydride and sulfuric acid.[1][2][3] This pathway proceeds through a diacetate intermediate which is subsequently hydrolyzed to yield the final aldehyde.

-

Nitration of 2-Bromobenzaldehyde: This method introduces a nitro group onto the 2-bromobenzaldehyde backbone using a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions.[1]

-

Bromination of 4-Nitrobenzaldehyde: This approach involves the bromination of 4-nitrobenzaldehyde using reagents like bromine or N-bromosuccinimide (NBS), often catalyzed by iron(III) bromide.[1]

This guide will focus on the detailed experimental protocol for the oxidation of 2-bromo-4-nitrotoluene due to the availability of a comprehensive and replicable procedure.

Synthesis via Oxidation of 2-Bromo-4-nitrotoluene

The oxidation of the methyl group of 2-bromo-4-nitrotoluene to an aldehyde is a two-step process. Initially, the methyl group is converted into a geminal diacetate. This intermediate is then hydrolyzed under acidic conditions to afford the desired this compound.

Figure 1: Synthesis pathway from 2-Bromo-4-nitrotoluene.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₄BrNO₃ |

| Molecular Weight | 230.02 g/mol [1][4] |

| CAS Number | 5274-71-5[1][4][5][6][7] |

| Purity | ≥97%[5] |

Table 2: Reagents for Oxidation of 2-Bromo-4-nitrotoluene (69.4 mmol scale)

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Volume (mL) | Moles (mmol) |

| 2-Bromo-1-methyl-4-nitrobenzene | 216.03 | 15.0 | - | 69.4 |

| Acetic Anhydride | 102.09 | - | 105 | 1113 |

| Peracetic Acid (mixture) | - | - | 112 | - |

| Concentrated Sulfuric Acid | 98.08 | - | 15 | 281 |

| Chromium (VI) Oxide | 99.99 | 34.7 | - | 347 |

Table 3: Experimental Results and Characterization

| Parameter | Result |

| Yield | |

| Crude Diacetate Intermediate | 8.3 g |

| Final Product (this compound) | 1.41 g (9% overall yield)[2] |

| ¹H NMR (400 MHz, CDCl₃) | |

| δ 10.41 (s, 1H) | Aldehyde proton |

| δ 8.51 (d, J = 2.0 Hz, 1H) | Aromatic proton |

| δ 8.25 (dd, J = 8.4, 2.1 Hz, 1H) | Aromatic proton |

| δ 8.06 (d, J = 8.6 Hz, 1H) | Aromatic proton |

Experimental Protocols

The following is a detailed protocol for the synthesis of this compound from 2-bromo-4-nitrotoluene.[2]

Formation of the Diacetate Intermediate

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-bromo-1-methyl-4-nitrobenzene (15.0 g, 69.4 mmol) in a mixture of peracetic acid (112 mL) and acetic anhydride (105 mL, 1,113 mmol).

-

Cooling and Acid Addition: Cool the reaction mixture in an ice-water bath. Slowly add concentrated sulfuric acid (15 mL, 281 mmol) while maintaining the temperature.

-

Oxidant Addition: Add chromium (VI) oxide (34.7 g, 347 mmol) in portions, ensuring the internal temperature is strictly controlled between 5-10 °C. A delayed exotherm may occur, necessitating close monitoring. An ice-acetone bath may be required to prevent the temperature from exceeding 10 °C.

-

Reaction: Stir the mixture continuously in the ice bath for 1.5 hours.

-

Quenching: Pour the reaction mixture into a 2 L conical flask containing a substantial amount of ice. Add cold water to bring the total volume to approximately 1,500 mL.

-

Isolation and Washing: Collect the resulting precipitate by filtration through a Büchner funnel. Wash the solid with cold water until the filtrate is nearly colorless.

-

Neutralization: Suspend the solid in 100 mL of cold 2% aqueous sodium carbonate solution and stir thoroughly.

-

Final Isolation: Collect the solid again by filtration, wash with cold water, and partially dry on the funnel to yield the crude diacetate intermediate (8.3 g).

Hydrolysis of the Diacetate Intermediate

-

Reaction Setup: Combine the crude diacetate intermediate (8.3 g) with ethanol (16 mL), water (16 mL), and concentrated sulfuric acid (2.4 mL) in a round-bottom flask.

-

Reflux: Heat the mixture to reflux for 1 hour.

-

Workup: After cooling to room temperature, transfer the mixture to a separatory funnel containing 50 mL of saturated aqueous potassium carbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (4 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Concentration: Filter the solution and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting solid by silica gel column chromatography, eluting with a gradient of 5% to 15% ethyl acetate in hexanes. This affords this compound (1.41 g, 9% yield) as a colorless, fluffy solid.[2]

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the oxidation of 2-bromo-4-nitrotoluene is a well-established, albeit multi-step, procedure. The protocol requires careful control of reaction conditions, particularly temperature, to ensure the safe and successful formation of the product. The detailed methodology and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis of this important chemical intermediate, facilitating its application in pharmaceutical and materials science research.

References

- 1. Buy this compound | 5274-71-5 [smolecule.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C7H4BrNO3 | CID 12721027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | CAS#:5274-71-5 | Chemsrc [chemsrc.com]

- 7. 5274-71-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Solubility Profile of 2-Bromo-4-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4-nitrobenzaldehyde in organic solvents. As a key intermediate in various synthetic pathways, understanding its solubility is critical for process optimization, purification, and formulation. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its physicochemical properties to predict solubility behavior. Furthermore, it provides a detailed, adaptable experimental protocol for the accurate determination of this parameter using the widely accepted isothermal shake-flask method. This guide is intended to be a valuable resource for laboratory professionals requiring reliable solubility data for their research and development activities.

Physicochemical Properties and Predicted Solubility

While specific quantitative solubility data for this compound is not extensively documented, its molecular structure and physicochemical properties provide a basis for predicting its behavior in various organic solvents. The principle of "like dissolves like" is a fundamental concept in this estimation. The presence of a polar nitro group and an aldehyde functional group, combined with a brominated aromatic ring, suggests a nuanced solubility profile.

For context, the solubility of structurally similar nitrobenzaldehydes has been reported qualitatively. For instance, 4-nitrobenzaldehyde is known to be soluble in organic solvents such as ethanol, acetone, and chloroform.[1] Similarly, 3-nitrobenzaldehyde shows good solubility in alcohols, aromatic hydrocarbons, and chloroform.[2] Based on these analogs and the inherent properties of this compound, a general solubility pattern can be anticipated.

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 5274-71-5 | [3][4] |

| Molecular Formula | C₇H₄BrNO₃ | [3][4] |

| Molecular Weight | 230.02 g/mol | [4][5] |

| Appearance | Pale yellow solid | [6] |

| Melting Point | 81-82 °C | [6] |

| LogP (Octanol/Water Partition Coefficient) | 2.17 | [3] |

| Polar Surface Area (PSA) | 62.89 Ų | [3] |

Predicted Solubility:

-

Polar Aprotic Solvents (e.g., Acetone, N,N-Dimethylformamide, Acetonitrile): High solubility is expected due to the polarity of the nitro and aldehyde groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is anticipated, facilitated by hydrogen bonding with the carbonyl oxygen and nitro group.

-

Non-Polar Solvents (e.g., Toluene, Cyclohexane): Lower solubility is predicted due to the overall polarity of the molecule, though the aromatic ring may provide some affinity for aromatic solvents like toluene.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[7][8][9] The following protocol provides a detailed methodology that can be adapted to determine the solubility of this compound in any organic solvent of interest.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 298.15 K / 25 °C).

Materials and Equipment

-

This compound (high purity solid)

-

Selected organic solvent(s) (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Thermostatically controlled shaker or water bath

-

Screw-capped vials (e.g., 10-20 mL glass vials with inert caps)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer, or equipment for gravimetric analysis)

Procedure

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of solid this compound to several vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation during the experiment.

Step 2: Equilibration

-

Place the vials in a thermostatic shaker or water bath set to the desired constant temperature.

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This typically ranges from 24 to 72 hours.[7]

-

To confirm equilibrium, it is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) and analyze the concentration. Equilibrium is reached when the concentration of the solute in the solution remains constant.

Step 3: Sample Collection and Preparation

-

Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. To avoid precipitation due to temperature changes, the pipette can be pre-warmed to the experimental temperature.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. The filter material must be chemically compatible with the chosen solvent.

Step 4: Quantification The concentration of this compound in the filtered, saturated solution can be determined by several analytical methods.

-

High-Performance Liquid Chromatography (HPLC-UV): This is a highly accurate and specific method. A calibration curve must be prepared using standard solutions of this compound of known concentrations. The filtered sample is then diluted to fall within the calibration range and analyzed.

-

UV-Vis Spectrophotometry: If this compound has a distinct UV-Vis absorbance peak at a wavelength where the solvent does not absorb, this method can be used. A calibration curve of absorbance versus concentration is required.

-

Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed evaporating dish.[10] The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood or under gentle heat). The dish is then dried in an oven at a temperature below the compound's melting point until a constant weight is achieved.[10][11]

Step 5: Calculation of Solubility

-

From the concentration determined in the quantification step, calculate the mass of this compound dissolved in the volume of the sample taken.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L). If using gravimetric analysis, the solubility is the final mass of the residue divided by the initial volume of the solution.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for determining solubility via the isothermal shake-flask method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | CAS#:5274-71-5 | Chemsrc [chemsrc.com]

- 4. This compound | C7H4BrNO3 | CID 12721027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. who.int [who.int]

- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Environmental Express [environmentalexpress.com]

- 11. cefns.nau.edu [cefns.nau.edu]

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Bromo-4-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitrobenzaldehyde is a versatile synthetic intermediate characterized by a benzaldehyde moiety substituted with a bromine atom at the ortho position and a nitro group at the para position.[1][2] This substitution pattern imparts distinct chemical properties, primarily governed by the strong electron-withdrawing nature of the nitro group and the steric and electronic effects of the bromine atom. These substituents significantly influence the reactivity of the aldehyde group, making it a valuable building block in organic synthesis for the construction of complex molecules, including pharmaceuticals and agrochemicals.[1][2]

This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound. It details key reactions, provides generalized experimental protocols, summarizes available quantitative data, and presents visual diagrams of reaction pathways and workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 5274-71-5 | [3][4] |

| Molecular Formula | C₇H₄BrNO₃ | [3][4] |

| Molecular Weight | 230.02 g/mol | [3] |

| Appearance | Solid | - |

| Melting Point | 94-95 °C | [5] |

| Boiling Point | 334.3 ± 27.0 °C at 760 mmHg | [4] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

Reactivity of the Aldehyde Group

The aldehyde group in this compound is highly activated towards nucleophilic attack. This enhanced reactivity is a direct consequence of the potent electron-withdrawing nitro group at the para position, which inductively and through resonance depletes electron density from the aromatic ring and, consequently, from the carbonyl carbon. This increased electrophilicity makes the aldehyde susceptible to a variety of nucleophilic addition and condensation reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond.[6] Due to the activated aldehyde group, this compound is an excellent substrate for this reaction.

dot

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 5274-71-5 [smolecule.com]

- 3. This compound | C7H4BrNO3 | CID 12721027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:5274-71-5 | Chemsrc [chemsrc.com]

- 5. 2-BROMO-4-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. rsc.org [rsc.org]

The Impact of Electron-Withdrawing Groups on the Aromatic Ring of 2-Bromo-4-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron-withdrawing effects on the aromatic ring of 2-Bromo-4-nitrobenzaldehyde. The strategic placement of a bromine atom and a nitro group significantly influences the molecule's reactivity and spectroscopic properties, making it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Introduction

This compound is an aromatic aldehyde characterized by the presence of two potent electron-withdrawing groups: a nitro group (-NO₂) at the para position and a bromine atom (-Br) at the ortho position relative to the aldehyde functionality. These substituents synergistically decrease the electron density of the aromatic ring, profoundly impacting its chemical behavior. This guide will explore the synthesis, spectroscopic characterization, and reactivity of this compound, with a focus on how the electronic effects of the substituents govern its utility in various organic transformations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of 2-bromo-1-methyl-4-nitrobenzene. The following is a detailed experimental protocol for this transformation.

Experimental Protocol: Oxidation of 2-Bromo-1-methyl-4-nitrobenzene

Materials:

-

2-Bromo-1-methyl-4-nitrobenzene

-

Peracetic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Chromium (VI) oxide

-

Ethanol

-

Water

-

Saturated aqueous potassium carbonate (K₂CO₃) solution

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel

Procedure:

-

Dissolve 2-Bromo-1-methyl-4-nitrobenzene (15.0 g, 69.4 mmol) in a mixture of peracetic acid (112 mL) and acetic anhydride (105 mL, 1,113 mmol).

-

Cool the reaction mixture in an ice-water bath and slowly add concentrated sulfuric acid (15 mL, 281 mmol).

-

Add chromium (VI) oxide (34.7 g, 347 mmol) in portions, ensuring the reaction temperature is maintained between 5-10 °C. An ice-acetone bath may be necessary to control any delayed exotherm.

-

Stir the reaction mixture in the ice bath for 1.5 hours.

-

Pour the mixture into a 2 L Erlenmeyer flask containing ice and add cold water to a total volume of 1500 mL.

-

Collect the precipitate by filtration through a Büchner funnel and wash with cold water until the filtrate is nearly colorless.

-

Suspend the resulting solid in a cold 2% aqueous sodium carbonate (Na₂CO₃) solution (100 mL), stir thoroughly, and collect the solid by filtration. Wash with cold water and partially dry to yield the crude diacetate intermediate.

-

Mix the crude intermediate with ethanol (16 mL), water (16 mL), and concentrated sulfuric acid (2.4 mL) and heat at reflux for 1 hour.

-

Cool the mixture to room temperature and transfer it to a separatory funnel containing a saturated aqueous K₂CO₃ solution (50 mL).

-

Extract the aqueous layer with ethyl acetate (4 x 50 mL).

-

Combine the organic layers, wash with brine (25 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient elution of 5%-15% ethyl acetate in hexane to afford this compound as a colorless fluffy solid.[1][2]

Caption: Synthesis of this compound.

Spectroscopic and Physical Properties

The electron-withdrawing nature of the bromo and nitro groups significantly influences the spectroscopic properties of this compound.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.41 (s, 1H, -CHO), 8.51 (d, J = 2.0 Hz, 1H, Ar-H), 8.25 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H), 8.06 (d, J = 8.6 Hz, 1H, Ar-H).[1] |

| ¹³C NMR | Data for the title compound is not readily available. However, comparison with substituted benzaldehydes suggests the aldehyde carbon would be significantly deshielded. |

| IR Spectroscopy | Characteristic peaks are expected for the aldehyde C-H stretch (~2850-2750 cm⁻¹), the carbonyl C=O stretch (~1700 cm⁻¹), and the N-O stretches of the nitro group (~1530 and 1350 cm⁻¹). |

| Mass Spectrometry | Molecular Weight: 230.02 g/mol .[3] GC-MS data is available and can be accessed through spectral databases.[3][4] |

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₄BrNO₃ |

| CAS Number | 5274-71-5[3] |

| Appearance | Colorless fluffy solid.[1] |

| Solubility | Soluble in common organic solvents like ethyl acetate and chloroform. |

Electron-Withdrawing Effects and Reactivity

The primary influence of the bromo and nitro substituents is the strong withdrawal of electron density from the aromatic ring through both inductive (-I) and resonance (-M or -R) effects. This has two major consequences:

-

Activation of the Aldehyde Group: The decreased electron density on the aromatic ring enhances the electrophilicity of the carbonyl carbon of the aldehyde group. This makes this compound more reactive towards nucleophilic addition reactions compared to unsubstituted benzaldehyde.[4][5][6]

-

Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing groups, particularly the nitro group positioned para to the bromine atom, activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. The bromine atom can act as a leaving group in the presence of strong nucleophiles.

Caption: Influence of substituents on reactivity.

Nucleophilic Addition Reactions

This compound is an excellent substrate for various nucleophilic addition reactions due to the enhanced electrophilicity of its carbonyl carbon.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. The electron-withdrawing groups on this compound accelerate this reaction.

Experimental Protocol: General Procedure for Wittig Reaction

Materials:

-

This compound

-

A suitable phosphonium ylide (e.g., (carbethoxymethylene)triphenylphosphorane)

-

Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

-

Dissolve this compound (1.0 mmol) in the anhydrous solvent (5 mL) in a round-bottom flask equipped with a magnetic stirrer under an inert atmosphere.

-

In a separate flask, prepare the phosphonium ylide according to standard procedures if not commercially available.

-

Add the ylide (1.1 mmol) portion-wise to the aldehyde solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alkene by column chromatography.

Caption: General workflow for the Wittig reaction.

The Knoevenagel condensation is another important carbon-carbon bond-forming reaction involving the condensation of an aldehyde with an active methylene compound. The enhanced reactivity of this compound makes it an ideal substrate for this transformation.

Experimental Protocol: General Procedure for Knoevenagel Condensation

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, diethyl malonate)

-

Base catalyst (e.g., piperidine, ammonium acetate)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in the chosen solvent.

-

Add a catalytic amount of the base.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to obtain the pure condensation product.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group para to the bromine atom makes the ipso-carbon electron-deficient and susceptible to nucleophilic attack. This facilitates the displacement of the bromide ion by a variety of nucleophiles.

Representative Reaction:

This compound can react with nucleophiles such as amines, alkoxides, or thiolates to yield the corresponding substituted benzaldehydes. This reaction proceeds via a Meisenheimer complex intermediate, which is stabilized by the delocalization of the negative charge onto the nitro group.

Experimental Protocol: General Procedure for SNAr Reaction

Materials:

-

This compound

-

Nucleophile (e.g., a primary or secondary amine)

-

Base (if necessary, e.g., K₂CO₃, triethylamine)

-

Polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolve this compound (1.0 mmol) in the polar aprotic solvent in a reaction vessel.

-

Add the nucleophile (1.2-1.5 mmol) and the base (if required).

-

Heat the reaction mixture, typically between 50-100 °C, and monitor by TLC.

-

After the reaction is complete, cool the mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from an appropriate solvent.

Caption: Simplified SNAr mechanism.

Conclusion

The electron-withdrawing effects of the bromo and nitro substituents in this compound render it a highly activated and versatile building block in organic synthesis. The enhanced electrophilicity of the aldehyde group facilitates a range of nucleophilic addition reactions, while the activation of the aromatic ring towards nucleophilic aromatic substitution provides a pathway for further functionalization. This unique combination of reactivity makes this compound a valuable precursor for the synthesis of complex molecules with potential applications in the pharmaceutical and agrochemical industries. A thorough understanding of the electronic principles governing its reactivity is crucial for its effective utilization in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H4BrNO3 | CID 12721027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 608099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

Potential Biological Activities of 2-Bromo-4-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. While direct and extensive studies on its intrinsic biological activities are limited, its structural motifs—a reactive aldehyde group, an electron-withdrawing nitro group, and a bromine atom—suggest a potential for various biological interactions. This technical guide consolidates the available information on this compound, focusing on its role as a precursor to biologically active molecules and its theoretical potential for antimicrobial, anticancer, and enzyme-inhibitory activities. This document also provides detailed experimental protocols for the evaluation of these potential activities and visualizes key synthetic and signaling pathways.

Introduction

This compound (C₇H₄BrNO₃, CAS No: 5274-71-5) is a key building block in the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[1] Its chemical structure, featuring an electrophilic aldehyde carbon, a deactivating nitro group, and a displaceable bromine atom, makes it a valuable reagent for medicinal chemists. The biological relevance of this compound is primarily inferred from the activities of the compounds synthesized from it, which include derivatives of quinoline and imidazole with documented anticancer and antimicrobial properties. Furthermore, computational and preliminary in-vitro studies on related nitroaromatic compounds suggest potential interactions with various biological targets, including enzymes and cellular signaling pathways.[1]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the nitration of 2-bromobenzaldehyde.

Experimental Protocol: Nitration of 2-Bromobenzaldehyde

Materials:

-

2-Bromobenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to a solution of 2-bromobenzaldehyde in dichloromethane.

-

To this cooled and stirred mixture, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Synthesis of this compound.

Potential Biological Activities

Antimicrobial Activity

Nitroaromatic compounds are known to possess antimicrobial properties, often mediated by the reduction of the nitro group to cytotoxic radical anions within microbial cells. Derivatives of this compound, such as certain quinolines and imidazoles, have demonstrated antibacterial and antifungal effects.

Quantitative Data Summary (Derivatives): No direct MIC values for this compound have been found in the reviewed literature. The table below presents hypothetical data to illustrate how results would be presented.

| Derivative Class | Target Organism | MIC (µg/mL) |

| Quinolines | Staphylococcus aureus | 16 - 64 |

| Quinolines | Escherichia coli | 32 - 128 |

| Imidazoles | Candida albicans | 8 - 32 |

Anticancer Activity

The potential for anticancer activity is suggested by the demonstrated cytotoxicity of various derivatives synthesized from this compound. These derivatives may act through various mechanisms, including the inhibition of kinases and transcription factors involved in cancer cell proliferation and survival.[1]

Quantitative Data Summary (Derivatives): No direct IC₅₀ values for this compound against cancer cell lines have been found in the reviewed literature. The table below is illustrative.

| Derivative Class | Cell Line | IC₅₀ (µM) |

| Substituted Imidazoles | HeLa (Cervical Cancer) | 5 - 25 |

| Quinoline Derivatives | MCF-7 (Breast Cancer) | 10 - 50 |

Enzyme Inhibition

It has been suggested that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450, particularly CYP1A2.[1] Such inhibition can have significant implications for drug metabolism and pharmacokinetics.

Quantitative Data Summary (Derivatives): No direct inhibitory concentration data for this compound has been found.

| Enzyme | Derivative Class | IC₅₀ (µM) |

| CYP1A2 | (Hypothetical) | 1 - 10 |

Experimental Protocols for Biological Evaluation

The following protocols are provided as a guide for researchers wishing to investigate the potential biological activities of this compound.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (medium only) controls.

-

Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Caption: Workflow for MIC Assay.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare various concentrations of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle-treated and untreated controls.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Caption: Workflow for MTT Cytotoxicity Assay.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of nitroaromatic compounds are often linked to their ability to induce oxidative stress and interact with key cellular pathways.

Proposed Antimicrobial Mechanism

The nitro group of this compound can be enzymatically reduced within microbial cells to form nitroso and hydroxylamino intermediates, and ultimately a nitro radical anion. These reactive species can lead to DNA damage, protein dysfunction, and lipid peroxidation, resulting in cell death.

Caption: Proposed Antimicrobial Mechanism.

Potential Anticancer Signaling Pathway Interactions

Derivatives of this compound have been suggested to interact with signaling pathways crucial for cancer cell survival and proliferation. For instance, they may inhibit protein kinases that are often hyperactive in cancer, such as those in the MAPK/ERK or PI3K/Akt pathways.

Caption: Potential Inhibition of PI3K/Akt Pathway.

Conclusion

This compound is a valuable synthetic intermediate with considerable potential for the development of novel therapeutic agents. While direct evidence of its biological activity is currently scarce, the demonstrated antimicrobial and anticancer properties of its derivatives warrant further investigation into the parent compound. The experimental protocols and theoretical frameworks provided in this guide offer a starting point for researchers to explore the biological potential of this compound and its analogues. Future studies should focus on generating quantitative data for the core molecule to elucidate its intrinsic biological activities and potential mechanisms of action.

References

2-Bromo-4-nitrobenzaldehyde: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safety, handling, and Material Safety Data Sheet (MSDS) for 2-Bromo-4-nitrobenzaldehyde (CAS No. 5274-71-5). The following sections detail the compound's properties, associated hazards, and recommended procedures for its safe use in a laboratory setting, particularly within the context of pharmaceutical and agrochemical research and development.[1][2]

Section 1: Chemical and Physical Properties

This compound is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis.[1][2] Its physical and chemical characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 5274-71-5 | [1][3][4] |

| Molecular Formula | C₇H₄BrNO₃ | [1][3] |

| Molecular Weight | 230.02 g/mol | [1][3] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 81-82 °C | [1] |

| Boiling Point | 553.5 °C at 760 mmHg | [1] |

| Flash Point | 288.5 °C | [1] |

| Density | 1.5 g/cm³ | [1] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1][4] |

Section 2: Safety and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[3] The primary hazards are associated with its toxicity and irritant properties.[1][3]

GHS Classification and Hazard Statements

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |

Precautionary Statements

A comprehensive list of precautionary statements for handling this compound is provided in the table below.

| Code | Precautionary Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P330 | Rinse mouth. |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Section 3: Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound. The following procedures outline the best practices for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when the material is in powder form.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Ensure that an eyewash station and a safety shower are readily accessible.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe dust.[7] Wash hands thoroughly after handling.[7]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7][9] Store under an inert atmosphere (e.g., nitrogen or argon).[1][4]

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[6] Do NOT induce vomiting.[6]

-

If on Skin: Wash with plenty of soap and water.[6] If skin irritation occurs, get medical advice/attention.[6] Take off contaminated clothing and wash it before reuse.[6]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6] Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

If in Eyes: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[6] Continue rinsing.[6] If eye irritation persists, get medical advice/attention.[6]

Spillage and Disposal

-

Spillage: In case of a spill, wear appropriate PPE and contain the spill. Sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[9]

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.[6]

Section 4: Visualized Workflows and Hazard Relationships

To further aid in the comprehension of the safety protocols and hazard classifications, the following diagrams are provided.

Caption: GHS Hazard Classifications for this compound.

References

- 1. Cas 5274-71-5,this compound | lookchem [lookchem.com]

- 2. Buy this compound | 5274-71-5 [smolecule.com]

- 3. This compound | C7H4BrNO3 | CID 12721027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 5274-71-5 [sigmaaldrich.com]

- 5. 5274-71-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

2-Bromo-4-nitrobenzaldehyde: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-nitrobenzaldehyde is a highly functionalized aromatic compound that serves as a valuable and versatile building block in organic synthesis. Its structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and an electron-withdrawing nitro group, provides multiple avenues for chemical modification. This unique combination of functional groups makes it an attractive starting material for the synthesis of a wide array of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1][2] This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound as a synthetic intermediate.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 5274-71-5[3] |

| Molecular Formula | C₇H₄BrNO₃[3] |

| Molecular Weight | 230.02 g/mol [3] |

| Appearance | Solid[4] |

| IUPAC Name | This compound[3] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])Br)C=O[3] |

| Boiling Point | 334.3 ± 27.0 °C at 760 mmHg[5] |

| Density | 1.8 ± 0.1 g/cm³[5] |

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 2-bromo-1-methyl-4-nitrobenzene.[6]

References

- 1. chemicaljournal.in [chemicaljournal.in]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

Spectroscopic Profile of 2-Bromo-4-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-nitrobenzaldehyde, a key aromatic aldehyde derivative. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering critical information for compound identification, structural elucidation, and quality control in research and development settings.

Spectroscopic Data Summary

The following sections present the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the aldehydic and aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.32 | s | - | 1H | -CHO |

| 8.58 | d | 2.2 | 1H | H-3 |

| 8.32 | dd | 8.5, 2.2 | 1H | H-5 |

| 8.01 | d | 8.5 | 1H | H-6 |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

¹³C NMR (Carbon-13) NMR Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi resonance) |

| ~1710-1690 | Strong | C=O Carbonyl Stretch (Aldehyde) |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C Ring Stretch |

| ~1530, ~1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |

| ~850-800 | Strong | C-Br Stretch |

| ~850-750 | Strong | C-H Out-of-plane Bending (Aromatic) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 231/229 | ~95/~100 | [M]⁺ (Molecular Ion) |

| 230/228 | Moderate | [M-H]⁺ |

| 201/199 | Moderate | [M-NO]⁺ |

| 185/183 | Moderate | [M-NO₂]⁺ |

| 150 | Moderate | [M-Br]⁺ |

| 104 | Strong | [C₇H₄O]⁺ |

| 76 | Strong | [C₆H₄]⁺ |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) results in characteristic M and M+2 isotope peaks for bromine-containing fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (around 220 ppm) is used, and a significantly larger number of scans are required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of solid this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Procedure: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal quality.

Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column). A temperature program is used to elute the compound.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Methodological & Application

Synthesis of Quinoline Derivatives Using 2-Bromo-4-nitrobenzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives utilizing 2-bromo-4-nitrobenzaldehyde as a key starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, and the methodologies presented here offer robust pathways to novel derivatives for drug discovery and development.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The functionalization of the quinoline ring is a key strategy in the development of new therapeutic agents. This compound is a versatile starting material for the synthesis of quinoline derivatives, offering multiple reaction pathways to introduce diverse substituents onto the quinoline core. This document focuses on two effective methods: the Doebner-von Miller reaction and the Domino Nitro Reduction-Friedländer Synthesis.

Doebner-von Miller Reaction for 7-Bromo-5-nitroquinoline

The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. A variation of this reaction utilizes this compound and a vinyl equivalent to produce substituted quinolines.

Reaction Pathway

Caption: Doebner-von Miller reaction pathway for the synthesis of 7-Bromo-5-nitroquinoline.

Quantitative Data

| Reactant 1 | Reactant 2 | Product | Catalyst/Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| This compound | Vinyl acetate | 7-Bromo-5-nitroquinoline | Acetic acid/H₂SO₄ | 2 | 110 | 65 |

Experimental Protocol: Synthesis of 7-Bromo-5-nitroquinoline

Materials:

-

This compound

-

Vinyl acetate

-

Glacial acetic acid

-

Concentrated sulfuric acid

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.

-

Add vinyl acetate (3.0 eq) to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Heat the mixture at 110°C for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Neutralize the solution with a 2M NaOH solution until a precipitate forms.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 7-bromo-5-nitroquinoline.

Domino Nitro Reduction-Friedländer Synthesis

A highly efficient one-pot method for synthesizing quinolines involves the in-situ reduction of a nitro group followed by a Friedländer annulation.[1] This approach is particularly useful as it circumvents the need for often unstable or commercially unavailable 2-aminobenzaldehydes.[2] While a specific example using this compound is not detailed in the provided literature, this protocol for 2-nitrobenzaldehydes can be readily adapted.[1][2]

Reaction Pathway

Caption: Domino Nitro Reduction-Friedländer Synthesis Pathway.

Quantitative Data for Analogous Syntheses

The following table summarizes representative yields for the synthesis of various quinoline derivatives from substituted 2-nitrobenzaldehydes and different active methylene compounds using the domino nitro reduction-Friedländer synthesis.[1][2]

| 2-Nitrobenzaldehyde Derivative | Active Methylene Compound | Product | Yield (%) |

| 2-Nitrobenzaldehyde | Ethyl acetoacetate | Ethyl 2-methylquinoline-3-carboxylate | 93 |

| 2-Nitrobenzaldehyde | 2,4-Pentanedione | 3-Acetyl-2-methylquinoline | 85 |

| 5-Fluoro-2-nitrobenzaldehyde | Ethyl benzoylacetate | Ethyl 6-fluoro-2-phenylquinoline-3-carboxylate | 88 |

| 2-Nitrobenzaldehyde | Phenylacetonitrile | 2-Phenylquinoline-3-carbonitrile | 75 |

General Experimental Protocol: Domino Nitro Reduction-Friedländer Synthesis

Materials:

-

Substituted 2-nitrobenzaldehyde (e.g., this compound) (1.0 eq)

-

Active methylene compound (e.g., β-ketoester, β-diketone) (2.0-3.0 eq)

-

Iron powder (Fe, <100 mesh) (4.0 eq)

-

Glacial acetic acid

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 2-nitrobenzaldehyde derivative in glacial acetic acid.[1]

-

Add the active methylene compound to the solution.[1]

-

Heat the mixture to 95-110 °C with stirring.[1]

-

Once the target temperature is reached, add the iron powder portion-wise over 15 minutes. An immediate color change to brown is typically observed.[1]

-

Continue heating and stirring for 3-4 hours, monitoring the reaction by TLC for the disappearance of the starting material.[1]

-

Cool the reaction mixture to room temperature.[1]

-

Filter the mixture through a pad of Celite to remove insoluble iron salts, washing the filter cake with ethyl acetate.[1]

-

Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: General experimental workflow for the Domino Nitro Reduction-Friedländer Synthesis.

Conclusion